Octane,2-isothiocyanato-, (-)-
Description
BenchChem offers high-quality Octane,2-isothiocyanato-, (-)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Octane,2-isothiocyanato-, (-)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-isothiocyanatooctane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NS/c1-3-4-5-6-7-9(2)10-8-11/h9H,3-7H2,1-2H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAAZXUXIQEORL-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)N=C=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@@H](C)N=C=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextual Background of Isothiocyanates in Natural Product Chemistry
Origin and Biosynthetic Pathways of Natural Isothiocyanates
The vast majority of natural isothiocyanates originate from precursor molecules called glucosinolates. researchgate.netplantarchives.org However, alternative pathways have been identified in other organisms, highlighting a broader ecological distribution of this chemical class.
The primary and most well-studied pathway for isothiocyanate formation is the enzymatic hydrolysis of glucosinolates, a process often referred to as the "mustard oil bomb". beilstein-journals.org Glucosinolates are sulfur-containing glucosides found principally in plants of the order Brassicales. sciopen.combeilstein-journals.org In intact plant tissue, glucosinolates are physically segregated from the enzyme myrosinase (a thioglucoside glucohydrolase). ontosight.ai When the plant tissue is damaged, for instance by an herbivore chewing or by mechanical disruption, the cellular compartments are broken, allowing myrosinase to come into contact with the glucosinolates. plantarchives.orgontosight.ai
Myrosinase catalyzes the cleavage of the thioglucose linkage in the glucosinolate molecule, releasing glucose and an unstable aglycone intermediate (thiohydroximate-O-sulfonate). beilstein-journals.orgresearchgate.net This intermediate then spontaneously undergoes a Lossen-type rearrangement to form an isothiocyanate. unil.ch The specific structure of the resulting isothiocyanate is determined by the variable side chain (R-group) of the original glucosinolate precursor. sciopen.com Depending on factors such as pH and the presence of specific protein cofactors, the aglycone can also rearrange to form other products like nitriles or thiocyanates. researchgate.net
While the glucosinolate-myrosinase system is characteristic of plants, isothiocyanates have also been isolated from other life forms, indicating alternative biosynthetic origins. chemscene.com In certain bacteria, such as Burkholderia gladioli, a pathway for the biosynthesis of the antifungal isothiocyanate, sinapigladioside, has been proposed. unil.ch This bacterial pathway is distinct from the plant route and is believed to involve the enzymatic sulfur transfer onto an isonitrile precursor, a reaction catalyzed by rhodanese-like enzymes. unil.ch Furthermore, a limited number of isothiocyanate-containing terpenes have been identified in marine sponges, where their formation is hypothesized to result from the addition of inorganic thiocyanate (B1210189) to carbon-carbon double bonds in the terpene structure. unil.ch
Classification and Structural Diversity of Aliphatic and Branched-Chain Isothiocyanates
The structural diversity of the more than 130 known natural glucosinolates gives rise to a wide variety of isothiocyanates. smolecule.com These are generally classified based on the structure of their precursor amino acid. The main classes are:
Aliphatic Isothiocyanates : Derived from amino acids such as alanine, leucine, isoleucine, methionine, and valine. researchgate.net
Aromatic Isothiocyanates : Derived from tyrosine and phenylalanine. researchgate.net
Indole Isothiocyanates : Derived from tryptophan. researchgate.net
Aliphatic isothiocyanates can be further subdivided into those with straight or branched chains, and they may contain additional functional groups. This structural variation is a result of modifications to the precursor amino acid side chain, such as elongation, oxidation, or desaturation. researchgate.net
The compound Octane (B31449), 2-isothiocyanato-, (-)- is an example of a chiral, branched-chain aliphatic isothiocyanate. Its structure features an eight-carbon chain (octane) with the isothiocyanate group located at the second carbon position, creating a stereocenter. While its natural occurrence is not documented, its synthesis has been reported. For instance, racemic 2-isothiocyanatooctane (B1267198) has been synthesized from the corresponding primary amine (2-octylamine) and carbon disulfide. mdpi.com The enantioselective synthesis of chiral molecules is a significant area of organic chemistry, often employing chiral catalysts or starting materials to achieve a specific stereoisomer. nih.govunirioja.eschemrxiv.org
Table 1: Classification and Examples of Natural Isothiocyanates
| Classification | Precursor Amino Acid | Example Isothiocyanate | Natural Source (via Glucosinolate) |
|---|---|---|---|
| Aliphatic (Straight-Chain) | Methionine | Sulforaphane (B1684495) | Broccoli, Cabbage plantarchives.org |
| Aliphatic (Straight-Chain) | Methionine | Allyl isothiocyanate | Mustard, Horseradish plantarchives.org |
| Aliphatic (Branched-Chain) | Leucine, Isoleucine, Valine | sec-Butyl isothiocyanate | Horseradish |
| Aromatic | Phenylalanine | Benzyl (B1604629) isothiocyanate | Garden cress plantarchives.org |
| Indole | Tryptophan | Indole-3-carbinol (forms from ITC precursor) | Brussels sprouts, Kale |
Table 2: Chemical Properties of 2-Isothiocyanatooctane
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C9H17NS | mdpi.com |
| Molecular Weight | 171.30 g/mol | sigmaaldrich.com |
| Appearance | Colorless oil | mdpi.com |
| Boiling Point | ~140-150°C at 10 mmHg | ontosight.ai |
| Structure | Branched-chain aliphatic isothiocyanate | mdpi.com |
Advanced Methodologies for Isolation and Structural Elucidation of Chiral Isothiocyanates
Chromatographic Techniques for Enantiomeric Resolution
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of enantiomers. researchgate.net Direct enantioseparation using chiral stationary phases (CSPs) is one of the most powerful and widely used approaches in this field. researchgate.netnih.gov
Chiral Stationary Phase High-Performance Liquid Chromatography (HPLC)
The direct resolution of chiral isothiocyanates is effectively achieved using HPLC columns packed with a chiral stationary phase (CSP). researchgate.net Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose, have demonstrated broad applicability and high efficiency in resolving a wide range of chiral compounds, including isothiocyanates. mdpi.com
A notable example is the use of an immobilized-type CSP, CHIRALPAK IH-3, which features amylose tris-[(S)-methylbenzylcarbamate] as the chiral selector. mdpi.comnih.gov This type of stationary phase has been successfully used for the complete resolution of various chiral isothiocyanate homologs. nih.govnih.gov The separation mechanism on these polysaccharide-based CSPs is complex, involving a combination of interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance, which collectively contribute to chiral recognition. mdpi.com The choice of mobile phase significantly influences the retention and selectivity of the enantiomers. nih.govresearchgate.net
Table 1: Examples of Chiral Stationary Phases for Isothiocyanate Resolution
| Chiral Stationary Phase (CSP) | Chiral Selector | Isothiocyanate Class | Typical Mobile Phase |
|---|---|---|---|
| CHIRALPAK IH-3 | Amylose tris-[(S)-methylbenzylcarbamate] | Aliphatic Isothiocyanates (e.g., Sulforaphane (B1684495) and homologs) nih.govnih.gov | Ethanol (B145695), Hydroalcoholic mixtures nih.govresearchgate.net |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Cellulose Derivative | Aromatic Isothiocyanates (by analogy) | Normal-phase (e.g., n-hexane/isopropanol) mdpi.com |
| Amylose tris(3,5-dimethylphenylcarbamate) | Amylose Derivative | General Chiral Compounds | Polar organic modes researchgate.net |
Green Chemistry Approaches in Chiral Separation
In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly analytical methods. nih.gov In the context of chiral HPLC, this involves replacing toxic solvents like n-hexane and acetonitrile (B52724) with greener alternatives. nih.gov
Ethanol, being readily available, biodegradable, and derived from renewable resources, is considered an excellent green solvent. nih.gov Research has demonstrated that pure ethanol and highly aqueous mobile phases can provide excellent enantioseparations of chiral isothiocyanates on polysaccharide-based CSPs. nih.govresearchgate.net This approach not only reduces the environmental impact but also simplifies the mobile phase preparation. nih.gov Another advanced green technique is Supercritical Fluid Chromatography (SFC), which uses supercritical carbon dioxide as the main mobile phase component. SFC is increasingly utilized for its efficiency, reduced solvent consumption, and faster analysis times compared to traditional HPLC. mdpi.com
Table 2: Comparison of Conventional and Green Solvents in Chiral HPLC
| Solvent Type | Examples | Advantages | Disadvantages |
|---|---|---|---|
| Conventional Normal-Phase | n-Hexane, Chloroform | Good selectivity for some applications | Toxic, environmentally harmful nih.gov |
| Conventional Reversed-Phase | Acetonitrile, Methanol | Widely applicable | Acetonitrile is toxic and non-renewable nih.gov |
| Green Solvents | Ethanol, Water, Dimethyl Carbonate nih.govmdpi.com | Low toxicity, biodegradable, renewable nih.gov | May require optimization for specific separations |
| Supercritical Fluids | Carbon Dioxide (CO₂) | Environmentally benign, fast separations mdpi.com | Requires specialized SFC instrumentation |
Spectroscopic Techniques for Absolute Configuration Assignment
Once the enantiomers of a chiral isothiocyanate are isolated, determining their absolute configuration (the actual three-dimensional arrangement of atoms) is a critical step. Spectroscopic techniques, often combined with quantum-mechanical calculations, are the primary tools for this purpose.
Electronic Circular Dichroism (ECD) Analysis
Electronic Circular Dichroism (ECD) is a powerful chiroptical technique for assigning the absolute configuration of chiral molecules. nih.gov It measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting ECD spectrum is highly sensitive to the molecule's stereochemistry.
For unambiguous assignment, the experimental ECD spectrum of an isolated enantiomer is compared with the theoretical spectrum predicted by quantum-chemical calculations, most commonly Time-Dependent Density Functional Theory (TDDFT). nih.govresearchgate.net The process involves first performing a conformational analysis to identify the most stable conformers of the molecule. nih.gov Then, the ECD spectrum for each conformer is calculated, and a Boltzmann-weighted average spectrum is generated. researchgate.net A good match between the experimental and the calculated spectrum allows for the confident assignment of the absolute configuration. nih.govresearchgate.net This combined experimental-theoretical approach has become a reliable standard for the structural elucidation of complex chiral natural products. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for stereochemical analysis. While NMR spectra of two enantiomers in an achiral solvent are identical, their differentiation can be achieved through two main strategies: the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). nih.govwordpress.comacs.org
Chiral Derivatizing Agents (CDAs): The chiral isothiocyanate is covalently reacted with an enantiomerically pure CDA. This reaction transforms the pair of enantiomers into a pair of diastereomers. wordpress.comusm.edu Since diastereomers have different physical properties, their NMR spectra will exhibit distinct signals, allowing for their differentiation and quantification. wordpress.com
Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the NMR sample, where it forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. acs.orgnih.gov This association leads to small but measurable differences in the chemical shifts (Δδ) of the corresponding protons in the two enantiomers, enabling their resolution in the ¹H NMR spectrum. nih.gov
It is worth noting that the isothiocyanate functional group itself can present challenges in ¹³C NMR. The carbon atom of the -N=C=S group often displays a very broad or "near-silent" signal due to its structural flexibility and exchange dynamics, which can complicate spectral interpretation. glaserchemgroup.com
Derivatization Strategies for Chiral Analysis
Derivatization is a chemical modification strategy used to facilitate the analysis of target compounds. mdpi.com In the context of chiral analysis, derivatization with a chiral reagent is a powerful indirect method. This approach converts a pair of enantiomers into a pair of diastereomers, which can then be separated and quantified using standard, non-chiral analytical techniques like achiral HPLC. researchgate.netnih.gov
The isothiocyanate group is reactive and can be targeted for derivatization. For instance, reacting a chiral isothiocyanate with an enantiomerically pure chiral amine would produce a pair of diastereomeric thioureas. researchgate.net These diastereomers can be readily separated on a conventional reversed-phase HPLC column. researchgate.net Derivatization can also be employed to improve the detectability of the analyte by introducing a chromophore or fluorophore, or to increase the stability of volatile or unstable isothiocyanates for more reliable analysis. mdpi.comresearchgate.net For example, reaction with N-acetyl-L-cysteine or ammonia (B1221849) can convert isothiocyanates into more stable adducts suitable for liquid chromatography analysis. mdpi.comresearchgate.net
Table 3: Derivatization Strategies for Isothiocyanate Analysis
| Reagent Class | Purpose | Resulting Derivative | Analytical Advantage |
|---|---|---|---|
| Chiral Amines/Amino Acids | Indirect Chiral Resolution researchgate.net | Diastereomeric Thioureas | Separation on achiral HPLC columns researchgate.net |
| N-acetyl-L-cysteine (NAC) | Stabilization and Quantification mdpi.comresearchgate.net | Thiourea (B124793) Adduct | Improved stability for HPLC analysis researchgate.net |
| Ammonia | Stabilization and UV Detection researchgate.net | Thiourea Derivative | Converts unstable ITCs to stable, UV-active derivatives researchgate.net |
| Benzofurazan-bearing Reagents (e.g., DBD-PyNCS) | Fluorescent Labeling nih.gov | Fluorescent Thiourea | High-sensitivity detection in HPLC nih.gov |
Chiral Derivatizing Agents (CDAs) for Covalent Adduct Formation
Chiral Derivatizing Agents are enantiomerically pure compounds that react with the analyte to form a covalent bond, resulting in a pair of diastereomers. These diastereomers can then be separated and quantified using standard achiral chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC). wikipedia.org The choice of CDA is critical and depends on the functional group present in the analyte. For chiral secondary alcohols like 2-octanol (B43104), CDAs are typically chiral carboxylic acids or their derivatives, which form diastereomeric esters.
A widely used class of CDAs for alcohols is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid. wikipedia.org The acid chloride of enantiomerically pure Mosher's acid reacts with a racemic or enantiomerically enriched alcohol to produce diastereomeric esters. These esters exhibit different chromatographic behavior on an achiral stationary phase, allowing for their separation and quantification.
Detailed Research Findings:
The derivatization of a secondary alcohol, such as 2-octanol, with an enantiopure CDA like (R)-Mosher's acid chloride would yield two diastereomeric esters. The separation of these diastereomers by achiral HPLC allows for the determination of the enantiomeric excess (e.e.) of the original alcohol. The relative retention times of the two diastereomers can also be used to infer the absolute configuration of the alcohol.
For instance, in a study involving the derivatization of a chiral secondary alcohol with a fluorescent chiral derivatizing agent, (1S,2S)-2-(2,3-anthracenedicarboximido)cyclohexanol, the resulting diastereomers were successfully separated by reversed-phase HPLC. nih.gov This method offers the advantage of high sensitivity due to the fluorescent tag.
The following table illustrates the principle of HPLC separation of diastereomeric derivatives of a generic chiral secondary alcohol.
| Diastereomer | Retention Time (min) | Peak Area (%) | Enantiomeric Excess (e.e.) |
|---|---|---|---|
| (R)-Alcohol-(R)-CDA | 12.5 | 98.0 | 96.0% |
| (S)-Alcohol-(R)-CDA | 14.2 | 2.0 |
This table is a representative example and does not reflect data for a specific experiment on 2-octanol.
Chiral Solvating Agents (CSAs) for NMR Resolution Enhancement
Chiral Solvating Agents are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the enantiomers of a chiral analyte in solution. acs.org This interaction leads to a differentiation in the chemical environment of the nuclei of the two enantiomers, resulting in separate signals in the NMR spectrum. nih.govacs.org This chemical shift non-equivalence (Δδ) allows for the direct determination of the enantiomeric ratio by integrating the corresponding NMR signals.
For chiral secondary alcohols, a variety of CSAs have been developed, including those based on BINOL (1,1'-bi-2-naphthol) and other aromatic structures capable of forming hydrogen bonds and exhibiting π-π stacking interactions with the analyte. nih.gov
Detailed Research Findings:
The application of a CSA to a sample of enantiomerically enriched 2-octanol in an NMR tube would result in the splitting of one or more proton signals in its ¹H NMR spectrum. The magnitude of the chemical shift difference between the signals of the two enantiomers (ΔΔδ) depends on the specific CSA used, the solvent, and the temperature.
For example, a study on the enantiodiscrimination of secondary alcohols using a chiral aluminum solvating agent demonstrated significant chemical shift nonequivalence for the proton signals of the alcohol enantiomers at low temperatures. In another study, a Ga-based chiral anionic metal complex was effective in differentiating the ¹H NMR signals of (R)- and (S)-enantiomers of various alcohols at room temperature. kaist.ac.kr
The table below provides a hypothetical example of the data that could be obtained from an ¹H NMR experiment of a sample of 2-octanol in the presence of a chiral solvating agent.
| Proton Signal | Chemical Shift (δ) of (R)-2-octanol (ppm) | Chemical Shift (δ) of (S)-2-octanol (ppm) | Chemical Shift Non-equivalence (ΔΔδ, ppm) |
|---|---|---|---|
| CH-OH | 3.85 | 3.82 | 0.03 |
| CH₃ (terminal) | 0.89 | 0.88 | 0.01 |
This table is a representative example and does not reflect data for a specific experiment on 2-octanol.
Synthetic Strategies for Octane,2 Isothiocyanato , and Its Stereoisomers
Classical Synthetic Pathways to Isothiocyanates
Traditional methods for synthesizing isothiocyanates have been well-established for decades. These pathways often involve the use of highly reactive and toxic reagents but remain relevant due to their efficiency and broad applicability.
The most common classical route to isothiocyanates starts from primary amines. chemrxiv.orgacs.org For the synthesis of (-)-2-isothiocyanatooctane, the logical precursor would be (-)-2-aminooctane. The conversion can be achieved through several reagents.
One prominent method involves the use of thiophosgene (B130339) (CSCl₂) or its surrogates in the presence of a base. nih.gov However, due to the high toxicity of thiophosgene, alternative thiocarbonyl transfer reagents like 1,1'-thiocarbonyldiimidazole (B131065) (TCDI) are often preferred. nih.govencyclopedia.pub
A more frequently used approach is a two-step, one-pot procedure involving carbon disulfide (CS₂). chemrxiv.orgnih.gov The primary amine reacts with CS₂ in the presence of a base (like triethylamine (B128534) or potassium carbonate) to form an intermediate dithiocarbamate (B8719985) salt. organic-chemistry.orgbeilstein-journals.org This salt is then treated with a desulfurizing agent to eliminate a molecule of hydrogen sulfide (B99878) and yield the isothiocyanate. nih.govthieme-connect.com A variety of desulfurizing agents can be used, including phosgene, ethyl chloroformate, tosyl chloride, and hydrogen peroxide. organic-chemistry.orgnih.govthieme-connect.com
Table 1: Common Desulfurizing Agents for Dithiocarbamate Salt Decomposition
| Desulfurizing Agent | Key Features |
|---|---|
| **Thiophosgene (CSCl₂) ** | Highly efficient but also highly toxic. |
| Tosyl Chloride | Mediates decomposition of in-situ generated dithiocarbamate salts with high yields (75-97%). organic-chemistry.orgnih.gov |
| Propane Phosphonic Acid Anhydride (T3P®) | Acts as an efficient desulfurating agent for dithiocarbamates formed in a one-pot reaction. organic-chemistry.org |
| Cyanuric Chloride (TCT) | Used for desulfurization in aqueous conditions, suitable for a wide range of amines. beilstein-journals.org |
This pathway's main advantage is the wide availability of primary amines as starting materials. chemrxiv.org
An alternative classical method involves the reaction of hydroximoyl chlorides with thiourea (B124793). nih.gov This approach is noted for its efficiency, simple work-up, and nearly quantitative yields. The reaction is typically stirred at room temperature for a very short duration (1-5 minutes) in a solvent like tetrahydrofuran (B95107) (THF). nih.gov A key advantage of this method is that the primary byproduct, urea, is easily removed by a simple aqueous extraction, often eliminating the need for further purification. This methodology is effective for producing both alkyl and aryl isothiocyanates with yields frequently exceeding 98%. nih.gov
Modern and Stereoselective Synthesis Methodologies
Recent advancements in synthetic chemistry have focused on developing milder, more efficient, and stereoselective methods for isothiocyanate synthesis, avoiding the use of highly toxic reagents.
The use of elemental sulfur (S₈) represents a more atom-efficient and environmentally benign approach to isothiocyanate synthesis. encyclopedia.pubmdpi.com There are two primary strategies involving elemental sulfur.
The first strategy involves the in situ generation of a thiocarbonyl surrogate, which then reacts with a primary amine. mdpi.comsemanticscholar.org For instance, difluorocarbene can react with elemental sulfur to form thiocarbonyl fluoride, a precursor that subsequently reacts with amines to yield isothiocyanates. mdpi.com
The second, more direct strategy involves the sulfurization of isocyanides. rsc.orgdigitellinc.com The terminal carbon atom of an isocyanide can act as a carbene, which readily reacts with elemental sulfur to form the isothiocyanate. mdpi.com This reaction can be performed under thermal conditions or facilitated by catalysts or nucleophiles. semanticscholar.orgrsc.org Recent studies have shown that catalytic amounts of amine bases, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), can effectively promote this transformation under moderate heating, offering a more sustainable route with high yields (34–95%). rsc.org
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and significantly reduced reaction times. nih.govresearchgate.net Microwave-assisted synthesis of isothiocyanates is particularly effective for the desulfurization of dithiocarbamate intermediates. nih.gov
In a notable example, 2-isothiocyanatooctane (B1267198) was synthesized with a 96% yield via a microwave-assisted, one-pot, two-step procedure starting from the corresponding primary amine. nih.gov The reaction proceeds through the formation of a dithiocarbamate with CS₂, followed by desulfurization using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) as an efficient agent. nih.gov Crucially, studies on similar chiral amines, such as (R)- and (S)-1-phenylethylamine, demonstrated that this method proceeds with low racemization, making it highly suitable for the synthesis of optically active compounds like (-)-2-isothiocyanatooctane. nih.gov
Table 2: Comparison of Synthesis Methods for Aliphatic Isothiocyanates
| Method | Reagents | Conditions | Yield of 2-Isothiocyanatooctane | Reference |
|---|---|---|---|---|
| Microwave-Assisted | 2-Aminooctane (B1582153), CS₂, Et₃N, DMT/NMM/TsO⁻ | DCM, Microwave, 90°C, 3 min | 96% | nih.gov |
| Conventional Heating | Isocyanides, Lawesson's Reagent, Et₃N | Acetone, Reflux | Good to Excellent | tandfonline.com |
The use of microwave assistance in conjunction with Lawesson's reagent to convert isocyanides to isothiocyanates has also been reported as a highly efficient protocol. tandfonline.com
The tandem Staudinger/aza-Wittig reaction is a highly efficient and versatile method for converting azides into isothiocyanates. nih.govmdpi.com This reaction is particularly valuable for the synthesis of chiral isothiocyanates because it proceeds under mild conditions that preserve the stereochemistry of the starting material. nih.gov
The process begins with the reaction of an organic azide (B81097), such as (-)-2-azidooctane, with a phosphine, typically triphenylphosphine (B44618) (PPh₃). This forms an intermediate iminophosphorane (the Staudinger reaction). mdpi.comjst.go.jp In the presence of carbon disulfide, this intermediate undergoes an aza-Wittig reaction, where the iminophosphorane reacts with CS₂ to yield the isothiocyanate and triphenylphosphine sulfide as a byproduct. jst.go.jpnih.gov
This tandem, one-pot procedure is known for its excellent yields and broad substrate scope, accommodating alkyl, aryl, and even complex natural product structures. nih.govrsc.org It is considered one of the best methods for synthesizing chiral isothiocyanates. nih.gov
Synthesis from Non-Amine Nitrogenous Substrates
While the most common route to isothiocyanates involves the reaction of primary amines with carbon disulfide or its derivatives, alternative methods utilizing other nitrogen-containing functional groups offer advantages in terms of substrate scope and functional group tolerance. rsc.org These methods bypass the often necessary but sometimes problematic primary amine intermediate. Synthetic routes to isothiocyanates have been categorized into those derived from primary amines (Type A), those from other nitrogen functional groups (Type B), and those from non-nitrogen containing groups (Type C). rsc.orgrsc.org Type B syntheses are particularly useful as they can avoid side reactions associated with the nucleophilicity of amines. rsc.org
Recent advancements have highlighted the synthesis of isothiocyanates from precursors such as azides, nitrile oxides, chloroximes, and isocyanides. chemrxiv.org For instance, the Staudinger/aza-Wittig tandem reaction is a prominent method where an azide reacts with triphenylphosphine to form an iminophosphorane intermediate. This intermediate then reacts with carbon disulfide to yield the corresponding isothiocyanate. mdpi.com This method is valuable for the synthesis of chiral isothiocyanates as the stereocenter is already established in the azide precursor, and the reaction conditions are generally mild, minimizing the risk of racemization.
Another approach involves the use of isocyanides. The reaction of isocyanides with a sulfur source can directly lead to the formation of isothiocyanates. The challenge in these methods often lies in the stereoselective synthesis of the chiral isocyanide precursor.
The table below summarizes some of the non-amine nitrogenous substrates that can be used for the synthesis of isothiocyanates.
| Precursor | Reagents | General Reaction |
| Azide | 1. PPh32. CS2 | R-N3 → R-N=PPh3 → R-N=C=S |
| Isocyanide | S8 | R-N≡C → R-N=C=S |
| Nitrile Oxide | (Not specified) | R-C≡N+-O- → R-N=C=S |
| Chloroxime | (Not specified) | R-C(Cl)=N-OH → R-N=C=S |
Isothiocyanation of Non-Nitrogen-Containing Substrates
The direct conversion of non-nitrogen-containing substrates into isothiocyanates represents a highly atom-economical and convergent approach. rsc.org These "Type C" reactions have seen a surge in interest, with methods being developed for the isothiocyanation of olefins and even C-H bonds. rsc.orgrsc.org However, these reactions can be challenging and often compete with the formation of the isomeric thiocyanates. chemrxiv.org
One notable method is the synthesis of tertiary alkyl isothiocyanates from tertiary alcohols. The reaction of a tertiary alcohol with sodium thiocyanate (B1210189) in the presence of oxalic acid and iodine can produce the corresponding isothiocyanate in good yield. kobe-u.ac.jp While this specific method is for tertiary alcohols, it highlights the potential for developing analogous stereoselective methods for secondary alcohols to produce chiral isothiocyanates like (-)-2-isothiocyanatooctane. The key would be to achieve a stereospecific substitution of the hydroxyl group.
Recent reviews have summarized the increasing number of Type C reactions, indicating a growing trend in the development of isothiocyanate syntheses from non-nitrogenous precursors. rsc.org These methods are attractive for late-stage functionalization and for simplifying synthetic routes to complex molecules.
Asymmetric Annulation Reactions Utilizing Isothiocyanates
Isothiocyanates are versatile reagents in organic synthesis and can participate in various cycloaddition and annulation reactions to construct complex heterocyclic structures. In the context of asymmetric synthesis, chiral isothiocyanates or the use of chiral catalysts with achiral isothiocyanates can lead to the formation of enantiomerically enriched products.
A significant application is in [3+2] annulation reactions. For example, bifunctional thiourea-catalyzed asymmetric [3+2] annulation reactions of 2-isothiocyanato-1-indanones with barbiturate-based olefins have been developed. nih.govbeilstein-journals.orgnih.gov These reactions proceed via a Michael addition followed by cyclization to afford chiral dispiro[indene-pyrrolidine-pyrimidine]s in excellent yields and with high stereoselectivities (up to >99% yield, >20:1 dr, and >99% ee). beilstein-journals.orgnih.gov The isothiocyanate group is a key functional handle in the starting material that enables the subsequent cyclization.
The use of chiral phosphines as catalysts has also been explored in enantioselective intramolecular [3+2] annulation of chalcones bearing an allene (B1206475) moiety and an isothiocyanate group. rsc.org These reactions can be enhanced by the presence of an achiral Brønsted acid, which participates in a hydrogen bonding network to improve the enantioselectivity. rsc.org
The following table presents data from a study on bifunctional thiourea-catalyzed asymmetric [3+2] annulation reactions.
| Entry | Catalyst | Solvent | Yield (%) | dr | ee (%) |
| 1 | C1 | CH2Cl2 | 95 | >20:1 | 98 |
| 2 | C2 | Toluene | 88 | 15:1 | 95 |
| 3 | C1 | THF | 92 | >20:1 | 97 |
Data adapted from studies on asymmetric annulation reactions of isothiocyanates. beilstein-journals.orgnih.gov
Stereoselective Glycoside Synthesis Employing Isothiocyanato Moiety
The isothiocyanato group has found a valuable application as a protecting group in the stereoselective synthesis of glycosides, particularly sialic acid glycosides. nih.govnih.govbohrium.com The N-5 position of sialic acid can be protected as an isothiocyanate, which not only provides a stable sialyl donor but also directs the stereochemical outcome of glycosylation reactions with exquisite α-selectivity. nih.govnih.gov
The preparation of a crystalline, peracetyl adamantanyl thiosialoside donor protected by an isothiocyanate group has been described. nih.govnih.gov Upon activation at low temperatures (e.g., -78 °C) in the presence of various carbohydrate acceptors, this donor provides high yields of the corresponding sialosides with excellent α-selectivity. nih.govnih.gov This high selectivity is maintained even with less reactive acceptors. nih.govnih.gov
A key advantage of using the isothiocyanato group is its versatility for post-glycosylation modifications. The isothiocyanate can be converted into a range of other functional groups, including amides (by reaction with thioacids), thioureas (by reaction with amines), and guanidines. nih.govnih.gov This allows for the diversification of the sialoside structure at the 5-position after the crucial stereoselective glycosidic bond has been formed. nih.gov
The table below showcases the results of stereoselective sialylation using an isothiocyanate-protected donor.
| Acceptor | Product | Yield (%) | α:β ratio |
| Galactose derivative 1 | Disaccharide 1 | 85 | >20:1 |
| Glucose derivative 2 | Disaccharide 2 | 82 | >20:1 |
| Mannose derivative 3 | Disaccharide 3 | 78 | >20:1 |
Data reflects the high α-selectivity achieved with the isothiocyanate-protected sialyl donor. nih.gov
Mechanistic Investigations of Chemical Reactivity and Derivatization of the Isothiocyanato Moiety
Nucleophilic Addition Reactions to the Isothiocyanate Group
The carbon atom of the isothiocyanate group in (-)-2-isothiocyanatooctane is electrophilic and readily undergoes nucleophilic addition. This reaction is the foundation for the derivatization of this compound. The general mechanism involves the attack of a nucleophile on the central carbon atom of the -N=C=S group, leading to the formation of a tetrahedral intermediate, which then typically rearranges to a stable product.
Thiocarbamoylation is a key reaction of isothiocyanates, involving the transfer of the thiocarbamoyl group (R-NH-C(S)-) to a nucleophile. In the case of (-)-2-isothiocyanatooctane, reaction with a primary or secondary amine (R'R''NH) leads to the formation of a thiourea (B124793) derivative. This reaction is a nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate. The reaction is generally efficient and proceeds under mild conditions.
The mechanism involves the lone pair of electrons on the nitrogen atom of the amine attacking the central carbon of the isothiocyanate group. This is followed by a proton transfer from the amine nitrogen to the isothiocyanate nitrogen, resulting in the formation of a stable N,N'-disubstituted thiourea.
Table 1: General Reaction Scheme for Thiocarbamoylation of (-)-2-Isothiocyanatooctane
| Reactant 1 | Reactant 2 | Product |
| (-)-2-Isothiocyanatooctane | Primary/Secondary Amine (R'R''NH) | N-(octan-2-yl)-N',N''-(dialkyl/alkyl)thiourea |
Note: The specific stereochemistry at the C2 position of the octane (B31449) chain is retained in the product.
As mentioned, the reaction of (-)-2-isothiocyanatooctane with amines is a primary route to synthesizing a diverse range of thiourea derivatives. The choice of the amine reactant allows for the introduction of various functional groups and molecular scaffolds.
Guanidine derivatives can also be synthesized from (-)-2-isothiocyanatooctane, typically in a multi-step process. One common method involves the initial formation of a thiourea derivative by reacting the isothiocyanate with an amine. The resulting thiourea is then treated with a desulfurizing agent, such as a carbodiimide (B86325) or a metal salt (e.g., HgCl₂), in the presence of another amine. This process, known as guanylation, replaces the sulfur atom with a nitrogen-containing group to form the guanidine.
Table 2: Synthesis of Thiourea and Guanidine Derivatives from (-)-2-Isothiocyanatooctane
| Starting Material | Reagents | Intermediate | Reagents for Second Step | Final Product |
| (-)-2-Isothiocyanatooctane | Amine (R'NH₂) | N-(octan-2-yl)-N'-alkylthiourea | 1. Desulfurizing Agent 2. Amine (R''NH₂) | N-(octan-2-yl)-N'-alkyl-N''-alkylguanidine |
Reactivity in Aqueous and Biological Media
In aqueous environments, the isothiocyanate group of (-)-2-isothiocyanatooctane is susceptible to hydrolysis. The rate and products of this reaction are influenced by factors such as pH and temperature. Generally, the hydrolysis of isothiocyanates proceeds through the nucleophilic attack of water on the electrophilic carbon of the -N=C=S group. This initially forms a transient thiocarbamic acid intermediate, which is unstable and readily decomposes.
In biological media, (-)-2-isothiocyanatooctane can react with a variety of biological nucleophiles. The most common targets are the thiol groups of cysteine residues in proteins and glutathione (B108866) (GSH), as well as the amino groups of lysine (B10760008) residues. The reaction with these nucleophiles leads to the formation of dithiocarbamate (B8719985) and thiourea adducts, respectively. This covalent modification of proteins is a key mechanism behind the biological effects of many isothiocyanates.
Stability and Degradation Pathways in Vitro
The stability of (-)-2-isothiocyanatooctane in vitro is limited, particularly in aqueous solutions. The primary degradation pathway is hydrolysis, which leads to the formation of 2-aminooctane (B1582153) and carbonyl sulfide (B99878) (COS), which can be further hydrolyzed to hydrogen sulfide (H₂S) and carbon dioxide (CO₂).
Another important degradation pathway, especially under neutral to basic conditions, involves the initial hydrolysis product, 2-aminooctane. This primary amine can then act as a nucleophile and react with another molecule of intact (-)-2-isothiocyanatooctane. This reaction results in the formation of a symmetrical N,N'-di(octan-2-yl)thiourea.
Table 3: Major In Vitro Degradation Products of (-)-2-Isothiocyanatooctane in Aqueous Media
| Degradation Pathway | Initial Reactants | Key Intermediate | Major Products |
| Hydrolysis | (-)-2-Isothiocyanatooctane, H₂O | Thiocarbamic acid | 2-Aminooctane, Carbonyl sulfide (COS) |
| Subsequent Reaction | 2-Aminooctane, (-)-2-Isothiocyanatooctane | - | N,N'-di(octan-2-yl)thiourea |
The rate of degradation is generally accelerated by increased temperature and pH. The presence of other nucleophiles in the in vitro system will also lead to the formation of various adducts, as described in the preceding sections.
Based on a comprehensive search of available scientific literature, there is currently no specific research data on the biological activities and underlying mechanisms of action for the chemical compound Octane, 2-isothiocyanato-, (-)- that corresponds to the detailed outline provided.
The topics listed in the request, such as the modulation of cellular detoxification pathways, regulation of cell cycle and apoptosis, and antioxidant effects via the Nrf2 pathway, have been extensively studied for other isothiocyanates, particularly those derived from cruciferous vegetables like sulforaphane (B1684495), phenethyl isothiocyanate (PEITC), and benzyl (B1604629) isothiocyanate (BITC).
However, as the instructions strictly require focusing solely on "Octane, 2-isothiocyanato-, (-)-", it is not possible to generate a scientifically accurate article that adheres to the provided outline. Attributing the known effects of other isothiocyanates to this specific, unstudied compound would be speculative and scientifically unfounded.
Therefore, the requested article cannot be generated at this time due to the absence of specific research on "Octane, 2-isothiocyanato-, (-)-".
Biological Activities and Underlying Mechanisms of Action in Model Systems
Antioxidant and Anti-inflammatory Effects
Inhibition of Pro-inflammatory Cytokine Production
Isothiocyanates (ITCs) are recognized for their anti-inflammatory properties, a major aspect of which is the ability to suppress the production of pro-inflammatory cytokines. dntb.gov.uanih.gov The most extensively studied ITC, sulforaphane (B1684495), has been shown to downregulate the expression of key pro-inflammatory cytokines including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.gov This inhibitory effect is often linked to the modulation of critical inflammatory signaling pathways.
A primary mechanism by which ITCs exert this effect is through the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. nih.govmdpi.com NF-κB is a crucial transcription factor that governs the expression of many genes involved in the inflammatory response, including those for TNF-α, IL-6, and iNOS. nih.gov Studies on allyl-isothiocyanate (AITC) have shown that it can decrease the nuclear levels of p65, a key subunit of NF-κB, thereby hindering its ability to promote the transcription of pro-inflammatory genes. nih.gov Similarly, sulforaphane has been observed to suppress the production of these cytokines in various cellular models, such as murine macrophages stimulated with lipopolysaccharide (LPS). nih.govnih.gov
The anti-inflammatory action of ITCs is also associated with their ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. dntb.gov.uanih.gov Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, including heme-oxygenase 1 (HO-1). nih.gov Activation of the Nrf2 pathway can indirectly dampen inflammation, and the anti-inflammatory effects of AITC have been linked to an increase in Nrf2 nuclear translocation and subsequent HO-1 expression. nih.gov
Table 1: Effects of Various Isothiocyanates on Pro-inflammatory Cytokine Production
| Isothiocyanate | Model System | Observed Effects | Relevant Pathway(s) |
|---|---|---|---|
| Sulforaphane | Murine Macrophages | Decreased TNF-α, IL-6, IL-1β | Inhibition of NF-κB, Activation of Nrf2 nih.gov |
| Allyl ITC (AITC) | Murine Macrophages | Decreased TNF-α, IL-1β | Inhibition of NF-κB, Activation of Nrf2 nih.gov |
| Phenethyl ITC (PEITC) | Obese Mice Model | Decreased NF-κB expression | mTOR/PPARγ/AMPK signaling mdpi.com |
| Sinigrin (AITC precursor) | Adipocyte Differentiation Model | Inhibited TNF-α, IL-1β, IL-6 | NF-κB inhibition mdpi.com |
Epigenetic Regulation
Emerging evidence indicates that dietary ITCs are significant modulators of the epigenome, influencing cancer progression and other disease states through the regulation of gene expression without altering the underlying DNA sequence. nih.gov These epigenetic mechanisms include modifications to DNA itself and to the histone proteins that package DNA into chromatin. nih.gov
ITCs have been identified as potent agents affecting two key epigenetic processes: histone deacetylation and DNA methylation. nih.govnih.gov Histone deacetylation, catalyzed by histone deacetylase (HDAC) enzymes, leads to a more condensed chromatin structure, which typically represses gene transcription. wikipedia.org Conversely, inhibition of HDACs allows histone acetylation to prevail, resulting in a more relaxed chromatin state that facilitates gene expression. wikipedia.org
Several ITCs, most notably sulforaphane, are recognized as HDAC inhibitors. nih.govfrontiersin.org By inhibiting HDAC activity, these compounds can restore the expression of silenced genes, such as tumor suppressor genes. nih.gov The interaction between DNA methylation and histone deacetylation is a critical component of gene silencing. nih.gov DNA methyltransferases (DNMTs) can recruit HDACs to specific gene regions, creating a synergistic repressive effect. nih.gov
Studies have shown that ITCs like sulforaphane can decrease the expression of DNMT genes, leading to changes in the DNA methylation profile of cancer cells. mdpi.com This can reverse cancer-associated hypermethylation, a common epigenetic alteration that silences tumor suppressor genes. mdpi.com The ability of ITCs to modulate both HDACs and DNA methylation highlights their potential to reprogram gene expression patterns in a therapeutically beneficial manner. nih.gov
Antimicrobial Mechanisms
Isothiocyanates derived from cruciferous plants have long been recognized for their antimicrobial properties against a wide range of human pathogens, including bacteria with multi-drug-resistance phenotypes. nih.govnih.gov Their mechanisms of action are multifaceted, targeting various cellular processes essential for microbial survival and virulence. nih.gov
Many pathogenic bacteria utilize a cell-to-cell communication system known as quorum sensing (QS) to coordinate collective behaviors, such as biofilm formation and the production of virulence factors. mdpi.comnih.gov Biofilms are structured communities of bacteria encased in a self-produced matrix, which offers protection from antibiotics and host immune responses. nih.gov
Several ITCs have demonstrated the ability to interfere with QS systems, thereby inhibiting biofilm formation. nih.gov Sulforaphane, for example, has been shown to inhibit QS and exert anti-biofilm activity against Pseudomonas aeruginosa. nih.gov The mechanism often involves acting as an antagonist to transcriptional activators within the QS signaling cascade. This disruption prevents bacteria from coordinating the gene expression required for mature biofilm development. mdpi.com By disrupting these communication pathways, ITCs can reduce bacterial pathogenicity without directly killing the cells, which may reduce the selective pressure for developing resistance.
A primary antimicrobial mechanism for many ITCs is the disruption of bacterial cellular membrane structure and function. nih.govnih.gov The bacterial membrane is crucial for maintaining cellular integrity, regulating transport, and energy production. Damage to this barrier can lead to the leakage of essential intracellular components and ultimately, cell death. researchgate.net
Studies using electron microscopy have revealed that ITCs can induce dramatic effects on the bacterial membrane, causing the formation of protrusions and a loss of integrity. nih.gov Aromatic ITCs, such as benzyl (B1604629) isothiocyanate (BITC), are thought to be particularly effective at crossing bacterial membrane structures compared to some aliphatic ITCs. nih.gov Various ITCs, including AITC, PEITC, and BITC, have been shown to compromise the cellular membrane integrity of pathogens like E. coli and S. aureus. nih.gov
The antimicrobial efficacy of ITCs is not uniform across all microbial species; significant variation in sensitivity exists. nih.govresearchgate.net This differential sensitivity is strongly influenced by the chemical structure of the specific isothiocyanate. researchgate.netmdpi.com
Key structural features, such as whether the ITC is aliphatic (like AITC) or aromatic (like BITC and PEITC), play a crucial role. nih.govmdpi.com For instance, in studies comparing different ITCs against methicillin-resistant Staphylococcus aureus (MRSA), the aromatic compounds BITC and PEITC generally showed significantly higher antimicrobial activity than the aliphatic AITC. mdpi.com Similarly, BITC was found to be much more potent against Campylobacter jejuni than AITC, requiring a substantially lower concentration to inhibit growth. nih.govfrontiersin.org This suggests that properties like lipophilicity and the presence of a benzene (B151609) ring in aromatic ITCs may enhance their ability to interact with and disrupt bacterial structures, particularly the cell membrane. nih.govmdpi.com
Table 2: Differential Antimicrobial Activity of Isothiocyanates
| Isothiocyanate | Chemical Structure | Target Microbe | Relative Efficacy |
|---|---|---|---|
| Benzyl ITC (BITC) | Aromatic | MRSA, C. jejuni | High; potent bactericidal activity mdpi.comnih.gov |
| Phenethyl ITC (PEITC) | Aromatic | MRSA | High; comparable to BITC mdpi.comnih.gov |
| Allyl ITC (AITC) | Aliphatic | MRSA, C. jejuni | Lower; often requires higher concentrations nih.govmdpi.com |
| Sulforaphane (SFN) | Aliphatic | H. pylori | High; effective against resistant strains nih.gov |
Structure-Activity Relationship Studies of Octane (B31449), 2-isothiocyanato-, (-)-
The biological activity of isothiocyanates (ITCs) is intricately linked to their chemical structure. The electrophilic isothiocyanate group (-N=C=S) is the key pharmacophore responsible for many of the biological effects of these compounds, primarily through its ability to react with nucleophilic cellular targets. However, the nature of the alkyl or aryl side chain attached to this functional group significantly modulates the potency and selectivity of their biological actions. For aliphatic isothiocyanates such as Octane, 2-isothiocyanato-, (-)-, the stereochemistry, length, and branching of the alkyl chain are critical determinants of their efficacy in model systems.
Impact of Stereochemistry on Biological Efficacy
The specific stereochemistry of a chiral molecule can profoundly influence its interaction with biological macromolecules, such as enzymes and receptors, which are themselves chiral. This can lead to significant differences in the biological activity between enantiomers. In the case of Octane, 2-isothiocyanato-, (-)-, the designation "(-)-" indicates that it is the levorotatory enantiomer.
A comprehensive search of the scientific literature reveals a notable gap in the specific investigation of the stereochemical influence on the biological efficacy of 2-isothiocyanato-octane. There are currently no publicly available research findings that directly compare the biological activities of the (-)- enantiomer with the (+)- enantiomer or the racemic mixture of 2-isothiocyanato-octane. Therefore, it is not possible to definitively state the impact of this specific stereochemistry on its biological efficacy based on current knowledge.
While direct evidence is lacking for 2-isothiocyanato-octane, the principle of stereoselectivity in biological systems is well-established. It is plausible that the spatial arrangement of the isothiocyanate group and the alkyl chain in the (-)- enantiomer could lead to a more favorable interaction with specific biological targets compared to its (+) counterpart, potentially resulting in enhanced potency or a different activity profile. However, without experimental data, this remains a matter of speculation. Further research, including the synthesis and parallel biological evaluation of both enantiomers, is required to elucidate the precise role of stereochemistry in the biological activity of 2-isothiocyanato-octane.
Role of Side Chain Length and Branching
The length and branching of the alkyl side chain in aliphatic isothiocyanates are crucial factors that modulate their biological activity. These structural features influence the compound's lipophilicity, which affects its ability to cross cell membranes and interact with intracellular targets.
Studies on a range of alkyl isothiocyanates have demonstrated that the length of the carbon chain can have a significant impact on their potency. For instance, in certain experimental models, an increase in the number of carbon atoms in the alkyl chain has been correlated with enhanced biological activity, up to a certain point. This is often attributed to increased lipophilicity, facilitating better cellular uptake and interaction with hydrophobic pockets in target proteins. For example, research on the inhibitory effects of various isothiocyanates on certain cancer cell lines has shown that longer-chain derivatives, such as those with six or more carbons, can exhibit greater potency than their shorter-chain counterparts.
The position of the isothiocyanate group along the alkyl chain, a form of branching, is another critical determinant of biological efficacy. For instance, studies comparing primary (1-) and secondary (2-) isothiocyanates have revealed that secondary isothiocyanates can be more potent inhibitors of certain biological processes. In the case of Octane, 2-isothiocyanato-, (-)-, the isothiocyanate group is located on the second carbon of the octane chain, making it a secondary isothiocyanate. This branching can influence the steric and electronic environment of the reactive -N=C=S group, potentially altering its reactivity and interaction with biological targets.
The table below summarizes the general trends observed in structure-activity relationship studies of alkyl isothiocyanates, which provide a framework for understanding the potential activity of Octane, 2-isothiocyanato-, (-)-.
| Structural Feature | General Trend in Biological Activity | Relevance to Octane, 2-isothiocyanato-, (-)- |
| Alkyl Chain Length | Potency can increase with chain length up to an optimal point. | The eight-carbon chain of octane suggests a significant level of lipophilicity, which may contribute to its biological activity. |
| Branching (Position of -NCS group) | Secondary isothiocyanates can exhibit higher potency than primary isomers. | As a 2-isothiocyanato derivative, it is a secondary isothiocyanate, a feature that may enhance its biological efficacy compared to a primary isomer like 1-isothiocyanato-octane. |
Computational and Theoretical Approaches to Octane,2 Isothiocyanato ,
Density Functional Theory (DFT) Calculations for Structural Elucidation
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. core.ac.uknih.gov It has become a vital tool in structural chemistry for its balance of accuracy and computational efficiency. mdpi.com DFT calculations are instrumental in elucidating the three-dimensional structure of molecules by predicting various spectroscopic parameters and analyzing conformational preferences. core.ac.uknih.gov
One of the most powerful applications of DFT in structural elucidation is the accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (δ) and coupling constants (J). mdpi.comtaylorfrancis.com The process involves calculating the isotropic shielding constants for each nucleus in a DFT-optimized molecular geometry and then converting these to chemical shifts using a reference compound. taylorfrancis.com
For a molecule like Octane (B31449),2-isothiocyanato-, (-)-, which has multiple chiral centers and a flexible alkyl chain, experimental NMR spectra can be complex. DFT calculations can be used to compute the ¹H and ¹³C chemical shifts for different possible stereoisomers or conformers. By comparing the calculated spectra with the experimental data, the correct relative configuration and dominant conformation in solution can be determined. idc-online.com Functionals like B3LYP are commonly used for these types of predictions. nih.gov This synergy between computational prediction and experimental results significantly reduces the likelihood of structural misassignment. mdpi.com
Table 1: Hypothetical Comparison of Experimental and DFT-Predicted ¹³C NMR Chemical Shifts for a Proposed Structure of Octane,2-isothiocyanato-, (-)-
| Carbon Atom | Experimental δ (ppm) | DFT-Predicted δ (ppm) | Difference (ppm) |
| C1 (CH₃) | 14.1 | 14.5 | -0.4 |
| C2 (CH-NCS) | 60.2 | 59.8 | 0.4 |
| C3 (CH₂) | 35.8 | 36.1 | -0.3 |
| C4 (CH₂) | 25.4 | 25.2 | 0.2 |
| C5 (CH₂) | 29.0 | 29.3 | -0.3 |
| C6 (CH₂) | 31.8 | 31.5 | 0.3 |
| C7 (CH₂) | 22.6 | 22.9 | -0.3 |
| C8 (CH₃) | 13.9 | 14.2 | -0.3 |
| N=C=S | 130.5 | 131.0 | -0.5 |
Note: Data are hypothetical and for illustrative purposes. Calculations performed at the B3LYP/6-31G(d) level of theory.
Due to the flexible nature of its eight-carbon chain, Octane,2-isothiocyanato-, (-)- can exist in numerous conformations. eurjchem.com DFT calculations are employed to perform a conformational analysis, identifying the geometries of stable conformers (local minima on the potential energy surface) and their relative energies. mdpi.com This process typically begins with a broader search using molecular mechanics, followed by geometry optimization of the low-energy conformers using a more accurate DFT method. mdpi.com
Understanding the conformational landscape is crucial as the biological activity and spectroscopic properties of the molecule are an average of its populated conformations. The calculations can reveal the most stable (lowest energy) conformation and the energy barriers between different conformers, providing insight into the molecule's flexibility. eurjchem.com For isothiocyanates, the orientation of the -NCS group relative to the alkyl chain is of particular interest, and DFT can accurately model these geometric parameters. researchgate.net
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. cecam.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, offering insights into dynamic processes that are not accessible through static calculations like DFT. nih.gov
For Octane,2-isothiocyanato-, (-)-, MD simulations can be used to study its behavior in a solution, mimicking physiological conditions. nih.gov These simulations can track the molecule's conformational changes over time, revealing the flexibility of the octane chain and the rotational dynamics of the isothiocyanate group. researchgate.netresearchgate.net By analyzing the simulation trajectory, one can understand how the molecule interacts with solvent molecules (e.g., water) and how it explores its conformational space. This provides a dynamic picture that complements the static view from DFT calculations and is essential for understanding how the molecule behaves in a real-world environment, such as when approaching a biological target. chemrxiv.org
Computational Prediction of Stereoselectivity in Synthesis
Computational chemistry has become an invaluable tool for understanding and predicting the outcomes of stereoselective reactions. rsc.orgrsc.org For a chiral molecule like Octane,2-isothiocyanato-, (-)-, controlling the stereochemistry during synthesis is critical. DFT calculations can be used to model the transition states of key bond-forming reactions that establish the chiral center at the C2 position.
By calculating the activation energies for the pathways leading to the different stereoisomers (e.g., the R and S enantiomers), chemists can predict which product will be favored. rsc.org This involves modeling the interaction of the reactants with a chiral catalyst or reagent. The difference in the calculated free energies of the diastereomeric transition states (ΔΔG‡) can be correlated with the enantiomeric excess (ee) observed experimentally. This predictive power allows for the rational design of new catalysts and reaction conditions to optimize the synthesis of the desired (-)-enantiomer. rsc.org
Molecular Docking and Interaction Studies with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govresearchgate.net This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. nih.gov
Given the known biological activities of many isothiocyanates, molecular docking can be employed to investigate how Octane,2-isothiocyanato-, (-)- might interact with specific protein targets. researchgate.net For example, isothiocyanates are known to target proteins involved in cellular defense and inflammatory pathways. A hypothetical docking study could involve placing Octane,2-isothiocyanato-, (-)- into the binding site of a target protein, such as Keap1 or a specific enzyme. nanobioletters.comnih.gov
The docking algorithm samples numerous possible binding poses and scores them based on binding affinity or energy. nih.gov The results can identify the most likely binding mode and the specific amino acid residues involved in the interaction (e.g., through hydrogen bonds, hydrophobic interactions, or covalent bonding with the isothiocyanate group). This information is crucial for understanding the molecule's biological activity and for designing more potent and selective analogs. nanobioletters.com
Table 2: Hypothetical Molecular Docking Results for Octane,2-isothiocyanato-, (-)- with a Target Protein
| Docking Program | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| AutoDock Vina | -7.8 | Cys151, Gly130 | Covalent, Hydrogen Bond |
| CDOCKER | -6.5 | Leu81, Phe177, Val133 | Hydrophobic |
Note: Data are hypothetical and for illustrative purposes.
Future Research Directions and Emerging Applications
Development of Advanced Analytical Techniques for Chiral Isothiocyanates
The analysis of chiral compounds, including isothiocyanates, is a critical task in various scientific fields, yet it is often addressed with laborious and time-consuming techniques. nih.govrsc.org Traditional methods for enantioselective analysis include Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating or derivatizing agents, and chromatography on a chiral stationary phase (CSP). nih.govrsc.org While established, these serial techniques can be slow, costly, and may produce false results if the chiral reagents used are not enantiomerically pure. nih.govrsc.org
Future research must focus on developing more efficient and high-throughput analytical tools for chiral isothiocyanates like (-)-2-isothiocyanatooctane. High-performance liquid chromatography (HPLC) using CSPs is a widely used technique for the direct resolution of chiral isothiocyanates. nih.gov Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, have shown broad applicability. nih.gov Further development in CSP technology, including reducing particle diameter and column dimensions, can lead to more sustainable and efficient HPLC methods. nih.gov
Another avenue involves the indirect separation of enantiomers by forming diastereomers with a chiral derivatizing agent (CDA) prior to analysis on an achiral stationary phase. nih.govresearchgate.net Novel CDAs, such as (1S,2S)-N-[(2-isothiocyanato)cyclohexyl] trifluoromethanesulfonamide (B151150) and benzofurazan-based reagents, are being synthesized to improve the determination of optical purity in chiral compounds. rsc.orgnih.gov
Optical methods, particularly circular dichroism (CD) spectroscopy, offer a promising alternative for accelerated analysis. rsc.orgepa.gov Chiroptical sensing with achiral isothiocyanate probes can allow for the rapid determination of absolute configuration and enantiomeric composition. nih.gov This approach overcomes issues of signal overlap often seen in NMR and avoids the time-consuming protocols of HPLC. rsc.org The development of automated CD multi-well plate readers could significantly accelerate research in chiral compound development. nih.gov
Systems Biology Approaches to Elucidate Integrated Biological Roles
Isothiocyanates as a class are known to possess a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticarcinogenic properties. oregonstate.edunih.govnih.gov These effects are often mediated through the modification of protein targets and the disruption of cellular redox homeostasis. nih.govresearchgate.net However, the specific biological roles and mechanisms of individual enantiomers like (-)-2-isothiocyanatooctane are largely unknown.
Systems biology offers a powerful framework for unraveling these complex interactions. By integrating data from genomics, proteomics, and metabolomics, researchers can move beyond a single target or pathway to understand how a compound affects the entire biological system. foodandnutritionjournal.org Isothiocyanates are known to modulate key cellular signaling pathways, including those regulated by Nrf2 (nuclear factor erythroid 2-related factor 2) and NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). oregonstate.edu The Nrf2 pathway is crucial for inducing the expression of phase II detoxifying and antioxidant enzymes, while the NF-κB pathway is central to inflammatory responses. oregonstate.edu
Future research utilizing systems biology could identify the unique protein targets of (-)-2-isothiocyanatooctane. By employing techniques such as quantitative chemical proteomics, it may be possible to map the specific proteins that are covalently modified by this chiral isothiocyanate. researchgate.net This information, combined with transcriptomic and metabolomic data, would provide a comprehensive view of its cellular effects, helping to explain its specific bioactivity and therapeutic potential. nih.gov Such an approach is critical for rational drug design and for fully exploiting the compound's potential. nih.gov
Investigation of Environmental and Metabolic Fate in Non-Human Systems
Understanding the fate of isothiocyanates in non-human systems is crucial, particularly given their natural occurrence in plants and their potential application as agricultural agents. wikipedia.orgnih.gov Isothiocyanates act as defense chemicals in plants against herbivores and pathogens. chemrxiv.org Some, like allyl isothiocyanate, are used as soil fumigants to control pathogens, nematodes, and weeds. nih.gov
The efficacy and environmental impact of these compounds depend on their stability, distribution, and degradation in the environment. nih.govugent.be Research on allyl isothiocyanate has shown that its chemical instability and uneven distribution in soil can limit its effectiveness. nih.gov Encapsulation in formulations like modified diatomite granules can improve its stability and provide a more even distribution, enhancing its pest-control efficacy while minimizing phytotoxicity to subsequent crops. nih.gov
Future investigations should focus on the environmental fate of specific chiral isothiocyanates like (-)-2-isothiocyanatooctane. Studies are needed to determine its persistence, mobility, and degradation pathways in soil and aquatic environments. Understanding how factors such as soil type, pH, temperature, and microbial activity influence its breakdown is essential for assessing its environmental risk and optimizing its potential use in agriculture. nih.govugent.be
In biological systems, the primary route for the metabolism and elimination of isothiocyanates is the mercapturic acid pathway. oregonstate.edunih.govtandfonline.com This detoxification process is critical for converting reactive electrophilic compounds into more water-soluble forms that can be easily excreted. nih.govresearchgate.net
The metabolic cascade begins when the isothiocyanate is conjugated with glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). nih.govoup.com The resulting glutathione S-conjugate is then sequentially metabolized. The glutamate (B1630785) and glycine (B1666218) residues are cleaved by γ-glutamyltransferases and dipeptidases to form the cysteine S-conjugate. tandfonline.comnih.gov Finally, the cysteine conjugate undergoes N-acetylation by cysteine S-conjugate N-acetyltransferase to yield the corresponding N-acetylcysteine conjugate, known as a mercapturic acid. tandfonline.comnih.govoup.com
These mercapturic acid derivatives are the major urinary metabolites found in both animals and humans after the consumption of isothiocyanates or their glucosinolate precursors. researchgate.netnih.gov The entire series of metabolites—the glutathione, cysteinylglycine, cysteine, and N-acetylcysteine conjugates—can be detected in plasma and urine. nih.govnih.gov Future research on (-)-2-isothiocyanatooctane in non-human systems should aim to identify and quantify these specific mercapturic acid pathway metabolites to fully understand its metabolic fate, bioavailability, and rate of elimination.
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic methods for characterizing the enantiomeric purity of (-)-2-isothiocyanatooctane?
- Methodological Answer : Enantiomeric purity can be determined using chiral HPLC coupled with polarimetric detection or circular dichroism (CD) spectroscopy. For structural confirmation, nuclear magnetic resonance (NMR) analysis (¹H and ¹³C) should be performed in chiral solvents (e.g., deuterated chloroform with chiral shift reagents) to resolve stereochemical ambiguities. Infrared (IR) spectroscopy is critical for verifying the isothiocyanate (-NCS) functional group, with characteristic stretching frequencies observed at ~2050–2150 cm⁻¹ .
Q. How should experimental conditions be optimized for synthesizing (-)-2-isothiocyanatooctane to minimize racemization?
- Methodological Answer : Use low-temperature reactions (e.g., 0–5°C) and non-polar solvents (e.g., dichloromethane) to reduce thermal racemization. Employ enantioselective catalysts (e.g., chiral thiourea derivatives) during the thiocyanation step. Monitor reaction progress via thin-layer chromatography (TLC) with chiral stationary phases. Post-synthesis, rapid purification via flash chromatography under inert atmospheres (N₂/Ar) is advised to preserve stereochemical integrity .
Q. What analytical techniques are suitable for quantifying (-)-2-isothiocyanatooctane in complex mixtures?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with chiral columns (e.g., β-cyclodextrin-based phases) provides high resolution for quantification. For non-volatile derivatives, reverse-phase HPLC with UV detection (λ = 240–260 nm) is preferred. Calibration curves must be validated using certified reference standards, and method accuracy should be confirmed via spike-recovery experiments (±5% error tolerance) .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies between experimental NMR data and predicted spectral profiles for (-)-2-isothiocyanatooctane?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to simulate NMR chemical shifts and coupling constants. Compare computed results with experimental data to identify conformational mismatches. If discrepancies persist (e.g., anomalous peak splitting), investigate solvent effects or dynamic processes (e.g., hindered rotation of the -NCS group) using molecular dynamics (MD) simulations. Cross-validate with variable-temperature NMR studies to confirm dynamic behavior .
Q. What strategies mitigate oxidative degradation of (-)-2-isothiocyanatooctane during long-term storage in biological assays?
- Methodological Answer : Store the compound in amber vials under inert gas (Ar) at –20°C, with stabilizers such as 2,6-di-tert-butyl-4-methylphenol (BHT). For aqueous systems, use lyophilization or encapsulation in cyclodextrin complexes to reduce hydrolysis. Monitor degradation via LC-MS by tracking the appearance of thiourea derivatives (m/z = [M+H]+ + 18). Accelerated stability studies (40°C/75% RH for 6 months) can predict shelf-life .
Q. How can conflicting reactivity data for (-)-2-isothiocyanatooctane in nucleophilic addition reactions be reconciled?
- Methodological Answer : Systematically vary reaction parameters (solvent polarity, temperature, catalyst loading) to identify kinetic vs. thermodynamic control pathways. Use in-situ FTIR to detect intermediate species (e.g., thiocyanate-metal complexes). Compare results with analogous compounds (e.g., 2-azidooctane) to isolate electronic vs. steric effects. Publish raw datasets (e.g., time-resolved yield curves) to enable meta-analyses .
Data Contradiction Analysis
Q. Why do reported melting points for (-)-2-isothiocyanatooctane vary across studies (e.g., –5°C vs. 2°C)?
- Methodological Answer : Variations arise from differences in enantiomeric purity, polymorphic forms, or hygroscopicity. Reanalyze samples via differential scanning calorimetry (DSC) at controlled humidity (≤10% RH). For polymorph screening, use solvent-mediated crystallization (e.g., ethanol/water) with slow cooling rates. Cross-reference with single-crystal X-ray diffraction (SCXRD) data to confirm lattice structures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
